Boc-His(Tos)-OH.DCHA, also known as Boc-histidine (tosyl) hydroxyl dicyclohexylamine, is a chemical compound that serves as an important building block in peptide synthesis. It is a derivative of the amino acid histidine, modified with protective groups to facilitate its use in solid-phase peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group and a tosyl (tos) group, which are crucial for protecting the amino and imidazole functionalities of histidine during chemical reactions.
Boc-His(Tos)-OH.DCHA is synthesized from histidine through specific chemical reactions involving protective groups. The compound can be obtained commercially from various chemical suppliers, including Merck and BenchChem, which provide it for research and industrial applications.
This compound belongs to the category of protected amino acids used in peptide synthesis. It is classified as a derivative of histidine, specifically designed for use in solid-phase peptide synthesis due to its stability and ease of manipulation.
The synthesis of Boc-His(Tos)-OH.DCHA typically involves the protection of the amino and imidazole groups of histidine using di-tert-butyl dicarbonate (Boc anhydride) and tosyl chloride. The process is carried out under basic conditions, often utilizing sodium bicarbonate as a base to promote the reaction.
Boc-His(Tos)-OH.DCHA has a complex molecular structure characterized by:
Boc-His(Tos)-OH.DCHA participates in several key reactions during peptide synthesis:
The mechanism by which Boc-His(Tos)-OH.DCHA acts involves the protection of functional groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tosyl group protects the imidazole nitrogen.
Boc-His(Tos)-OH.DCHA is primarily used in:
Boc SPPS remains indispensable for synthesizing peptides containing complex residues like histidine. The N-α-Boc-N-π-tosyl-L-histidine-DCHA complex, denoted Boc-His(Tos)-OH·DCHA, provides dual protection critical for sequence fidelity. The tosyl (Tos) group shields the imidazole ring's N-π nitrogen during acidic deprotection cycles (e.g., 25–50% TFA in DCM), preventing alkylation or backbone degradation. This contrasts with Boc-His(Boc)-OH·DCHA, where simultaneous deprotection of both groups complicates residue-specific control [1] [5].
Modern protocols leverage Tos protection to minimize side reactions:
Table 1: Performance of Tos-Protected Histidine in Boc SPPS
Parameter | Tos Protection | Boc Protection |
---|---|---|
TFA Stability (25°C) | >50 hr | <1 hr |
Coupling Yield | 98–99% | 95–97% |
Racemization Risk | Low | Moderate |
Cleavage Reagent | HF/TFMSA | TFA |
The DCHA counterion in Boc-His(Tos)-OH·DCHA enhances crystallinity, purification efficiency, and long-term stability. DCHA forms a stable salt with the C-terminal carboxylate via proton transfer, converting the oily free acid into a crystalline solid (mp 158–162°C). This modification:
DCHA’s steric bulk (two cyclohexyl groups) hinders racemization during activation by suppressing oxazolone formation. However, its low solubility in aqueous media necessitates post-synthesis removal via ion-exchange resins before biological applications [3].
Orthogonal deprotection is vital for synthesizing histidine-rich peptides. Boc-His(Tos)-OH·DCHA enables sequential unmasking of functional groups:
The Tos group’s resilience stems from the sulfonamide bond’s high stability (bond dissociation energy: ∼90 kcal/mol). This contrasts with Boc-protected imidazole derivatives, where TFA induces partial deprotection (∼20% per cycle), necessitating costly double-protection strategies [1] [4].
Table 2: Orthogonal Deprotection Efficiency in Histidine Derivatives
Deprotection Step | Reagent | Time | Selectivity | Byproduct Formation |
---|---|---|---|---|
DCHA Removal | 0.1 M NaOH | 15 min | >99% | None |
Boc Removal | 25% TFA/DCM | 30 min | 98% | <2% tert-Butylation |
Tos Removal | HF, 0°C | 60 min | 95% | Trifluoroacetylation |
Scaling Boc-His(Tos)-OH·DCHA synthesis beyond 100-g batches introduces three key challenges:
Flow hydrogenation reactors now enable continuous DCHA salt formation, boosting throughput to 5 kg/day while maintaining ≥99.5% purity. This addresses batch-mode inconsistencies in industrial settings [10].
Table 3: Scalability Optimization of Boc-His(Tos)-OH·DCHA
Process Step | Lab-Scale Method | Industrial-Scale Solution | Yield Improvement |
---|---|---|---|
Tosylation | p-TsCl/pyridine | AgOTs/CH₃CN | 25% |
Crystallization | Rapid cooling | Gradient cooling + seeding | 30% |
DCU Removal | Filtration | Countercurrent extraction | 40% |
Salt Formation | Batch hydrogenation | Flow hydrogenation | 50% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3